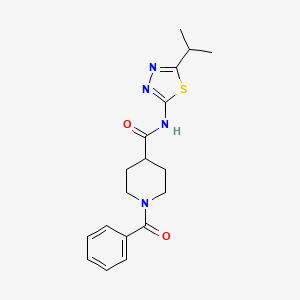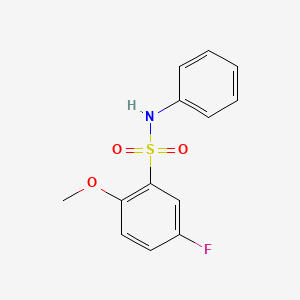![molecular formula C19H26N4O3 B4755529 2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4755529.png)
2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-cyclohexylhydrazinecarboxamide
Descripción general
Descripción
2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-cyclohexylhydrazinecarboxamide, commonly known as BPC-157, is a synthetic peptide that has gained attention in recent years due to its potential therapeutic applications. It is a pentadecapeptide with a molecular weight of 1419.53552 g/mol and a chemical formula of C62H98N16O22.
Mecanismo De Acción
BPC-157 exerts its therapeutic effects through various mechanisms of action. It has been shown to stimulate the production of growth factors, such as VEGF and FGF-2, which promote tissue regeneration and repair. It also promotes angiogenesis, the formation of new blood vessels, which is essential for tissue repair.
Biochemical and Physiological Effects:
BPC-157 has been shown to have various biochemical and physiological effects. It has been shown to increase the proliferation and migration of fibroblasts, which are essential for tissue repair. It also promotes the production of collagen, a protein that is essential for the formation of new tissue. BPC-157 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPC-157 has several advantages for lab experiments. It is stable in vitro and in vivo, making it suitable for long-term studies. It is also non-toxic and has a low risk of adverse effects. However, one of the limitations of BPC-157 is its high cost, which may limit its use in some studies.
Direcciones Futuras
There are several future directions for BPC-157 research. One area of interest is its potential use in the treatment of musculoskeletal injuries, such as tendon and ligament injuries. Another area of interest is its potential use in the treatment of inflammatory bowel disease. Further studies are also needed to investigate the long-term safety and efficacy of BPC-157.
Aplicaciones Científicas De Investigación
BPC-157 has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to have regenerative effects on various tissues, including the skin, muscle, and bone. It has also been shown to have anti-inflammatory and anti-ulcer properties.
Propiedades
IUPAC Name |
1-[(1-benzyl-5-oxopyrrolidine-3-carbonyl)amino]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c24-17-11-15(13-23(17)12-14-7-3-1-4-8-14)18(25)21-22-19(26)20-16-9-5-2-6-10-16/h1,3-4,7-8,15-16H,2,5-6,9-13H2,(H,21,25)(H2,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYJMAVHOLFNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B4755450.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4755455.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4755457.png)
![ethyl [6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4755464.png)
![{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4755468.png)
![N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B4755472.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-thienyl)acrylamide](/img/structure/B4755497.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(3-nitrophenyl)benzamide](/img/structure/B4755505.png)
![2,6-dimethyl-4-[2-(4-methylphenoxy)butanoyl]morpholine](/img/structure/B4755513.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4755523.png)

![N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B4755536.png)
![N-{4-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B4755546.png)